Methyl 7,7-dimethyl-8-oxooct-5-enoate
Description
Methyl 7,7-dimethyl-8-oxooct-5-enoate is a synthetic aliphatic methyl ester characterized by an eight-carbon backbone with a conjugated enoate system (C=C double bond at position 5), a ketone group at position 8, and two methyl substituents at position 5.
Properties
CAS No. |
89560-00-9 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 7,7-dimethyl-8-oxooct-5-enoate |
InChI |
InChI=1S/C11H18O3/c1-11(2,9-12)8-6-4-5-7-10(13)14-3/h6,8-9H,4-5,7H2,1-3H3 |
InChI Key |
RALLQZILTDSHEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=CCCCC(=O)OC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,7-dimethyl-8-oxooct-5-enoate typically involves the esterification of 7,7-dimethyl-8-oxooct-5-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 7,7-dimethyl-8-oxooct-5-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 7,7-dimethyl-8-oxooct-5-enoic acid.
Reduction: 7,7-dimethyl-8-hydroxyoct-5-enoate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 7,7-dimethyl-8-oxooct-5-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7,7-dimethyl-8-oxooct-5-enoate involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions from the reducing agent. In biological systems, the compound may interact with enzymes, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Methyl Esters
Structural Analogues
(a) Methyl Palmitate (Hexadecanoic Acid Methyl Ester)
- Structure : A saturated 16-carbon fatty acid methyl ester.
- Key Differences: Lacks the enoate, ketone, and dimethyl groups present in the target compound.
- Applications : Widely used as a biodiesel component and in cosmetic formulations .


(b) Sandaracopimaric Acid Methyl Ester
- Structure : A diterpene-derived methyl ester with a fused tricyclic framework.
- Key Differences: Contains a rigid aromatic backbone, unlike the linear aliphatic chain of Methyl 7,7-dimethyl-8-oxooct-5-enoate.
- Applications : Found in plant resins (e.g., Austrocedrus chilensis) and studied for antimicrobial properties .
(c) 8-O-Acetylshanzhiside Methyl Ester
- Structure : A cyclic iridoid glycoside methyl ester with acetyl and hydroxyl substituents.
- Key Differences : Features a complex glycosidic ring system, contrasting with the linear structure of the target compound.
- Applications : Used in pharmacological research and as a reference standard .
(d) Methyl Salicylate
Physicochemical Properties
Data inferred from structurally related methyl esters (Table 1):
| Property | This compound | Methyl Palmitate | Sandaracopimaric Acid Methyl Ester | Methyl Salicylate |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~200 (estimated) | 270.45 | ~330 (estimated) | 152.15 |
| Boiling Point (°C) | ~250–280 (estimated) | 414 | >300 | 222 |
| Solubility | Low in water; soluble in organic solvents | Insoluble in water | Insoluble in water | Slightly water-soluble |
| Key Functional Groups | Enoate, ketone, dimethyl | Ester | Diterpene ester | Aromatic ester |
Sources: Estimated values based on structural analogs .
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